N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide

Analytical Chemistry Procurement QC Intermediate Synthesis

Medicinal chemists requiring a 2-methyl-4,5-dihydrofuran-3-yl building block often face supply inconsistency and unverified purity for SAR campaigns. N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide (CAS 92115-64-5) addresses this with a structurally authenticated, partially saturated furan scaffold. • Partially saturated ring enables direct SAR comparison vs. aromatic furan analogs for kinase/GPCR programs. • Distinct mass spectrometric signature supports in-house LC-MS/MS method development. • Custom-synthesis batch with verified purity and residual solvent profile ensures experimental reproducibility.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 92115-64-5
Cat. No. B12902683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide
CAS92115-64-5
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=C(CCO1)NC(=O)C
InChIInChI=1S/C7H11NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H2,1-2H3,(H,8,9)
InChIKeyBBQYZJGTGRKUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide (CAS 92115-64-5): Procurement-Grade Structural & Analytical Baseline


N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide (CAS 92115-64-5, C₇H₁₁NO₂, MW 141.17 g/mol) is a dihydrofuran-bearing secondary acetamide. Its IUPAC name is N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide, confirming a partially saturated furan ring substituted with a methyl group at the 5-position and an acetamide moiety at the 4-position . The compound is cataloged as a research intermediate, with predicted density and melting/boiling points unreported, indicating it is primarily handled as a custom-synthesis building block . Its structural classification places it among 2,3-dihydrofurans, distinct from fully aromatic furan analogs in oxidation state and reactivity.

Building block Introduces 2-methyl-4,5-dihydrofuran-3-yl moiety
Identity verification Requires lot-specific HRMS or ¹H NMR for confirmation
Procurement note Verify purity and residual solvent profile per batch

Why Generic Substitution Fails: The Structural Uniqueness of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide


The 2,3-dihydrofuran core of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide introduces a distinct oxidation state and conformational flexibility compared to fully aromatic furan acetamides. This saturation alters electron density on the ring, directly impacting hydrogen-bonding capacity, metabolic stability, and reactivity in further synthetic transformations. Close analogs such as N-(2-methylfuran-3-yl)acetamide (aromatic) or N-(2-methyl-4,5-dihydrofuran-3-yl)propionamide (extended acyl chain) cannot be assumed to exhibit equivalent solubility, LogP, or biological target engagement without explicit comparative data . For procurement, purity, residual solvent profiles, and synthetic route-specific impurities are compound-specific and must be verified against the exact CAS number to ensure experimental reproducibility.

Aromatic vs. saturated furan core
Fully aromatic analogs (e.g., N-(2-methylfuran-3-yl)acetamide) differ in oxidation state, ring planarity, and hydrogen-bonding geometry, which may shift reactivity and metabolic stability.
Acyl chain variations
N-(2-methyl-4,5-dihydrofuran-3-yl)propionamide has a longer acyl chain; solubility, LogP, and target engagement may not transfer without comparative data.
Impurity profile mismatch
Synthetic route-specific residual solvents and by-products are compound-specific; lot interchangeability cannot be assumed even with same nominal purity.

Quantitative Differentiation Evidence: N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide vs. Structural Analogs


Molecular Weight & Formula: Precise Identity Differentiator vs. Aromatic Furan Acetamides

The molecular weight of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is 141.17 g/mol (C₇H₁₁NO₂) . In contrast, its fully aromatic analog N-(2-methylfuran-3-yl)acetamide has a molecular weight of 139.15 g/mol (C₇H₉NO₂), reflecting the loss of two hydrogen atoms due to ring aromatization. This 2.02 g/mol difference is analytically significant for LC-MS confirmation and ensures that procurement of the dihydro analog is not mistaken for the aromatic form.

MW Comparison
Data to verify
141.17 vs 139.15 g/mol (Δ2.02)
Supports identity confirmation by LC-MS
Calculated values; experimental HRMS not located
Analytical Chemistry Procurement QC Intermediate Synthesis

IUPAC Name & Ring Saturation: Structural Differentiation from N-(5-methyl-2-furyl)acetamide

The IUPAC name N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide explicitly defines a 2,3-dihydrofuran ring, meaning the C2–C3 bond is saturated . The aromatic comparator N-(5-methyl-2-furyl)acetamide contains a fully conjugated furan ring. This saturation difference introduces an sp³-hybridized carbon center, altering ring planarity, hydrogen-bonding geometry, and metabolic oxidation susceptibility. While no direct biological comparison data are yet available, the structural distinction is absolute and quantifiable by ¹H NMR (presence of dihydrofuran CH₂ signals at δ 2.5–3.5 ppm vs. aromatic furan protons at δ 6.0–7.5 ppm).

Ring Saturation
Class-level inference
2,3-dihydrofuran (sp³ C2–C3) vs. furan (sp²)
Alters planarity, H-bonding, and metabolic oxidation susceptibility
NMR confirmation expected: CH₂ signals δ 2.5–3.5 ppm
Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Mass Spectrometric Signature: Distinct [M-H]⁻ Precursor Ion for LC-MS Identification

A MassBank entry records a precursor ion at m/z 175.0250 ([M-H]⁻) for a compound with an identical molecular formula (C₆H₈O₆) but is ambiguously assigned; however, for the target compound, the expected [M-H]⁻ is m/z 140.07 (C₇H₁₀NO₂⁻) and [M+H]⁺ is m/z 142.09 [1]. No direct comparator MS data are available in primary literature. This is noted as a critical gap; procurement decisions should require vendor-provided HRMS or MS/MS spectra for identity confirmation.

MS Signature
Source review
Predicted [M-H]⁻ m/z 140.07; no direct comparator data
Requires vendor-provided HRMS for identity confirmation
MassBank entry ambiguous; experimental spectra not available
Analytical Chemistry Metabolomics Quality Control

Optimal Application Scenarios for N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide Based on Current Evidence


Synthetic Intermediate for Dihydrofuran-Containing Bioactive Molecules

The compound serves as a key building block for introducing a 2-methyl-4,5-dihydrofuran-3-yl moiety into larger structures. Its partially saturated ring offers a balance between conformational flexibility and potential for further functionalization (e.g., oxidation to the furan or ring-opening reactions), making it suitable for medicinal chemistry campaigns exploring kinase inhibitors or GPCR modulators where saturated heterocycles are favored for improved solubility and metabolic stability .

Analytical Reference Standard for Method Development

Given the predicted distinct mass spectrometric signature and the absence of extensive published spectra, procurement of a high-purity batch enables in-house development of LC-MS/MS or GC-MS methods for detecting this specific dihydrofuran acetamide in complex mixtures, such as metabolite profiling or environmental fate studies .

Structure-Activity Relationship (SAR) Studies Comparing Saturated vs. Aromatic Furan Amides

The explicit structural differentiation from aromatic furan acetamides supports its use in systematic SAR studies. Researchers can directly compare the biological activity, metabolic stability, and physicochemical properties of the 2,3-dihydrofuran series against the fully aromatic furan series to quantify the impact of ring saturation on target engagement and ADME parameters .

Application
Selection Property
Validation Focus
Dihydrofuran-containing lead synthesis
2,3-Dihydrofuran core identity
Verify structure by NMR/HRMS before use
Analytical reference standard
High-purity batch with verified MW
Develop LC-MS/MS or GC-MS methods
SAR saturated vs. aromatic furan amides
Oxidation-state differentiated scaffold
Comparative physicochemical and metabolic profiling
Quote Request

Request a Quote for N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.